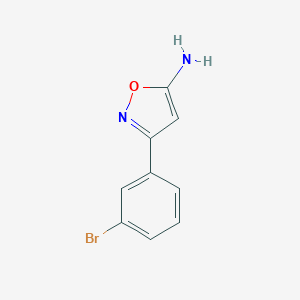

5-Amino-3-(3-bromophenyl)isoxazole

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(3-bromophenyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c10-7-3-1-2-6(4-7)8-5-9(11)13-12-8/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDLXPXDDINSMEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NOC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594731 | |

| Record name | 3-(3-Bromophenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119162-52-6 | |

| Record name | 3-(3-Bromophenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Isoxazole Scaffolds in Modern Medicinal Chemistry and Drug Discovery

The isoxazole (B147169) ring is a bioisostere for various functional groups, meaning it can replace other groups in a molecule without significantly altering its biological activity, while potentially improving its physicochemical properties. daneshyari.com This characteristic, coupled with its metabolic stability and ability to engage in various non-covalent interactions, has cemented the importance of the isoxazole scaffold in the development of new drugs. nih.govdaneshyari.com The inclusion of an isoxazole moiety can enhance a compound's efficacy, reduce its toxicity, and improve its pharmacokinetic profile. daneshyari.com

The versatility of the isoxazole ring is further demonstrated by its presence in a wide array of approved drugs with diverse therapeutic applications. These include antibiotics, anti-inflammatory agents, anticonvulsants, and antipsychotics, highlighting the broad utility of this heterocyclic system in addressing a multitude of diseases. researchgate.netnih.gov

Overview of Biologically Active Isoxazole Derivatives

The isoxazole (B147169) core has been incorporated into a vast number of derivatives exhibiting a wide spectrum of biological activities. nih.govresearchgate.net These activities are often fine-tuned by the nature and position of substituents on the isoxazole ring. Researchers have extensively explored the synthesis of isoxazole derivatives, leading to compounds with anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and analgesic properties, among others. bohrium.comresearchgate.net

The development of new synthetic methodologies, including green chemistry approaches and transition metal-catalyzed reactions, has further expanded the accessible chemical space of isoxazole derivatives, paving the way for the discovery of novel and more potent therapeutic agents. rsc.orgnih.gov

Positioning of 5 Amino 3 3 Bromophenyl Isoxazole Within Emerging Chemical Biology Research

Established Synthetic Pathways for Isoxazole Ring Formation

The formation of the isoxazole ring is a cornerstone of synthesizing this class of compounds. The two primary and most widely employed methods are cycloaddition reactions and condensation reactions involving hydroxylamine (B1172632).

The 1,3-dipolar cycloaddition reaction is a powerful and highly utilized method for constructing the isoxazole scaffold. nih.govmdpi.com This reaction typically involves the in situ generation of a nitrile oxide, which then reacts with a dipolarophile, such as an alkyne or an alkene, to form the isoxazole or isoxazoline (B3343090) ring, respectively. nih.govmdpi.com

A common route to generate the necessary nitrile oxide is through the dehydrohalogenation of a chloroxime or the dehydration of a primary nitro derivative. nih.gov For instance, the reaction between terminal alkynes and nitrile oxides, often generated in situ from hydroxyimidoyl chlorides, is a standard method for accessing 3,5-disubstituted isoxazoles. nih.gov The regioselectivity of these cycloadditions can often be controlled by the nature of the substituents on both the nitrile oxide and the dipolarophile. acs.org Intramolecular versions of this cycloaddition have also been developed, offering pathways to complex fused-ring systems. mdpi.commdpi.com

Table 1: Examples of Cycloaddition Reactions in Isoxazole Synthesis

| Dipole Precursor | Dipolarophile | Conditions | Product Type |

|---|---|---|---|

| Hydroxyimidoyl chloride | Terminal alkyne | Base (e.g., Et3N) | 3,5-Disubstituted isoxazole |

| Aldoxime | Alkyne/Alkene | Oxidizing agent | 3,5-Disubstituted isoxazole/isoxazoline |

| Nitroalkane | Phenylisocyanate | Base (e.g., Et3N) | 3-Substituted isoxazole |

The reaction of hydroxylamine with 1,3-dicarbonyl compounds or their synthetic equivalents is a classical and straightforward method for forming the isoxazole ring. youtube.comnih.gov In this reaction, the nitrogen of the hydroxylamine attacks one carbonyl group to form an imine, followed by the intramolecular attack of the hydroxyl oxygen on the second carbonyl group and subsequent dehydration to yield the aromatic isoxazole ring. youtube.com

Variations of this method utilize different starting materials. For example, 3-(dimethylamino)-1-arylprop-2-en-1-ones react with hydroxylamine hydrochloride, often in aqueous media, to produce 5-arylisoxazole derivatives efficiently. nih.govnih.gov Another approach involves the reaction of thiocarbamoylcyanoacetates with hydroxylamine, which provides a convenient route to 5-aminoisoxazoles. researchgate.net The regioselectivity of the cyclization can be influenced by the reaction conditions and the nature of the substituents on the precursor. researchgate.net For instance, the reaction of enaminones with hydroxylamine can yield either 3-arylamino- or 5-arylaminoisoxazoles depending on whether the reaction is performed under neutral or basic conditions. researchgate.net

Targeted Synthesis of 5-Aminoisoxazole Scaffolds

The synthesis of 5-aminoisoxazoles, such as the title compound, requires specific strategies to ensure the correct placement of the amino group.

Several methods have been developed for the specific synthesis of 5-aminoisoxazoles. One highly effective method is the 1,3-dipolar cycloaddition of nitrile oxides with α-cyanoenamines. nih.govnih.gov This reaction proceeds regioselectively to yield 5-aminoisoxazoles directly, as the intermediate isoxazoline spontaneously eliminates hydrogen cyanide. nih.gov

Another key strategy is the condensation reaction of various precursors with hydroxylamine. The reaction of ethyl 2-cyano-3-ethoxybut-2-enoate with hydroxylamine is a step in the synthesis of 5-amino-3-methyl-isoxazole-4-carboxylic acid. nih.gov Similarly, the reaction between thiocarbamoylcyanoacetates and hydroxylamine under reflux conditions has proven to be a convenient method for preparing 5-aminoisoxazoles. researchgate.net

To synthesize this compound regioselectively, the aforementioned methods can be adapted by using appropriately substituted starting materials.

A plausible cycloaddition approach would involve the reaction of a 3-bromophenyl-substituted nitrile oxide with a dipolarophile that facilitates the introduction of the C-5 amino group. For example, the reaction of 3-bromobenzonitrile (B1265711) oxide (generated in situ from 3-bromobenzaldoxime) with an α-cyanoenamine would be expected to yield the desired this compound in a regioselective manner. nih.gov

Alternatively, a condensation strategy could be employed. This would involve the reaction of a 3-bromophenyl-substituted 1,3-dicarbonyl equivalent with hydroxylamine. For instance, a compound like ethyl 2-cyano-3-(3-bromophenyl)-3-oxopropanoate could be reacted with hydroxylamine. Based on established reaction patterns for similar substrates, this would likely lead to the formation of an aminoisoxazole. The precise regiochemical outcome (3-amino vs. 5-amino) can often be controlled by the reaction conditions. researchgate.net For example, reacting a (3-bromophenyl)-substituted enaminone with hydroxylamine in the presence of a base like potassium hydroxide (B78521) would favor the formation of the 5-aminoisoxazole isomer. researchgate.net

Table 2: Potential Regioselective Synthetic Routes to this compound

| Route | Precursor 1 | Precursor 2 | Key Features |

|---|---|---|---|

| Cycloaddition | 3-Bromobenzonitrile oxide | α-Cyanoenamine | Highly regioselective for 5-amino substitution nih.govnih.gov |

| Condensation | (3-Bromophenyl)-substituted enaminone | Hydroxylamine | Regioselectivity controlled by pH (basic conditions favor 5-amino isomer) researchgate.net |

Functionalization Strategies for the Phenyl Moiety

The bromine atom on the phenyl ring of this compound serves as a versatile functional handle for further molecular elaboration. This allows for the synthesis of a diverse library of derivatives through various cross-coupling reactions. The C-Br bond can be readily converted into C-C, C-N, and C-O bonds using transition-metal catalysis.

Prominent among these methods is the Suzuki coupling, which would react the bromophenyl group with a boronic acid or ester in the presence of a palladium catalyst to form a new C-C bond. Similarly, the Heck reaction could be used to introduce alkenyl groups. For the formation of C-N bonds, the Buchwald-Hartwig amination is a powerful tool, enabling the coupling of the aryl bromide with a wide range of amines. nih.gov Another C-N bond-forming reaction is the Ullmann condensation, which can be used to couple the aryl bromide with nucleophiles like anilines, often using a copper catalyst. mdpi.com

These functionalization strategies significantly enhance the molecular diversity that can be achieved starting from the this compound scaffold, making it a valuable building block in medicinal and materials chemistry.

Synthetic Routes to this compound and its Analogs

This article explores the synthetic methodologies for producing this compound and related isoxazole derivatives. It delves into the introduction of bromine substituents, the exploration of alternative aryl groups, and the application of green chemistry principles in their synthesis.

1 Introduction of Bromine Substituents on the Phenyl Ring

The introduction of a bromine atom onto the phenyl ring of isoxazole precursors is a key step in the synthesis of this compound. Various brominating agents can be employed for this purpose. For instance, the use of N-Bromosuccinimide (NBS) is a common method for the bromination of aromatic compounds. rsc.org Another effective brominating agent is 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH). rsc.org The choice of brominating agent and reaction conditions, such as the solvent and temperature, can influence the regioselectivity and yield of the bromination reaction.

In some synthetic strategies, the bromine substituent is introduced at an early stage, for example, by using a brominated starting material like a substituted benzaldehyde. This approach ensures the presence of the bromine atom in the final isoxazole structure. The reaction of a substituted aldehyde with hydroxylamine hydrochloride and ethyl acetoacetate (B1235776) is a common method for forming the isoxazole ring. nih.gov

Furthermore, ring-opening bromination reactions of isoxazoles have been developed. researchgate.net These reactions proceed through the selective cleavage of the N-O bond in the isoxazole ring, leading to the formation of structurally diverse halogenated compounds. researchgate.net For example, treatment of isoxazole derivatives with a brominating agent like DBI (1,3-diiodo-5,5-dimethylhydantoin) in a suitable solvent such as hexafluoroisopropanol (HFIP) can result in brominated products. researchgate.net

The stereochemistry of bromine addition to an aromatic ring can be influenced by the substituents present on the ring. For example, the presence of an isoxazole ethyl ester can direct the bromination to occur in a diastereomerically selective manner. mdpi.com

2 Exploration of Alternative Aryl Substituents and Their Synthetic Routes

The synthesis of isoxazole derivatives is not limited to phenyl substituents. A wide variety of aryl and heteroaryl groups can be incorporated at the 3-position of the isoxazole ring, leading to a diverse range of compounds with potentially different biological activities. The general synthetic strategies often involve the condensation of a substituted aromatic or heteroaromatic aldehyde with a β-ketoester, such as ethyl acetoacetate, and hydroxylamine hydrochloride. nih.gov

Several studies have demonstrated the successful synthesis of isoxazoles with various aryl substituents, including those with electron-donating and electron-withdrawing groups. rsc.orgpreprints.org For example, isoxazoles bearing methoxy (B1213986), chloro, and nitro groups on the phenyl ring have been synthesized. researchgate.net The reaction conditions for these syntheses may vary depending on the nature of the substituent.

The following table summarizes some examples of alternative aryl substituents and the reported yields of the corresponding isoxazole derivatives.

| Aryl/Heteroaryl Aldehyde | Product | Yield (%) | Reference |

| Benzaldehyde | 3-Methyl-4-(phenyl-methylene)isoxazol-5(4H)-one | 86-92 | nih.gov |

| 4-Methoxybenzaldehyde | 4-(4-Methoxybenzylidene)-3-methylisoxazol-5(4H)-one | - | mdpi.com |

| 2-Hydroxy-3-methoxybenzaldehyde | 3-(Chloromethyl)-4-(2-hydroxy-3-methoxybenzylidene)isoxazol-5(4H)-one | - | mdpi.com |

| 1-Methyl-1H-pyrrol-2-carbaldehyde | 3-(Chloromethyl)-4-((1-methyl-1H-pyrrol-2-yl)methylene)isoxazol-5(4H)-one | - | mdpi.com |

The synthesis of 5-amino-3-arylisoxazoles can also be achieved through different synthetic routes. One common method is the [3+2] cycloaddition reaction of nitrile oxides with enamines or other suitable dipolarophiles. nih.gov Another approach involves the reaction of thiocarbamoylcyanoacetates with hydroxylamine. researchgate.net

Computational Chemistry and Molecular Modeling for 5 Amino 3 3 Bromophenyl Isoxazole

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For 5-Amino-3-(3-bromophenyl)isoxazole, DFT calculations can elucidate its geometric parameters (bond lengths and angles) and electronic properties, which are fundamental to understanding its reactivity and interactions.

DFT studies on related bromophenyl and isoxazole (B147169) derivatives have provided valuable insights. For instance, calculations on (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one, which also contains a 3-bromophenyl group, were performed to investigate molecular geometry and electron distribution. nih.gov Such studies typically involve optimizing the molecular geometry to find the lowest energy conformation. From the optimized structure, various electronic properties can be calculated. nih.gov

Key electronic descriptors derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity. Other important descriptors include the electronic chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). nih.gov For a related bromophenyl derivative, these values were calculated to be μ = -4.37 eV, η = 4.17 eV, and ω = 2.28, characterizing the molecule as a moderate nucleophile and a good electrophile. nih.gov

| Parameter | Calculated Value | Significance |

|---|---|---|

| Electronic Chemical Potential (μ) | -4.37 eV | Indicates the escaping tendency of electrons. |

| Chemical Hardness (η) | 4.17 eV | Measures resistance to change in electron distribution. |

| Global Electrophilicity Index (ω) | 2.28 | Quantifies the electrophilic nature of the molecule. |

| Maximal Charge Transfer | ~1 | Indicates the molecule's ability to accept charge. |

| Nucleophilicity Index (N) | ~3 | Measures the nucleophilic character. |

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein target, providing insights into binding affinity and mode.

For this compound, identifying potential biological targets is a crucial step in understanding its pharmacological potential. Docking studies on structurally similar isoxazole derivatives have implicated several classes of proteins as potential targets. These include:

Bromodomains: Isoxazole-containing amino acids have been shown to act as mimics of acetyl-lysine and bind to bromodomains such as BAZ2A, BRD4(1), and BRD9. nih.govcore.ac.uk The 3,5-dimethylisoxazole (B1293586) moiety, in particular, has been identified as an effective acetyl-lysine (KAc) mimic. nih.govacs.org

Cyclooxygenase (COX) Enzymes: Isoxazole derivatives have been evaluated as inhibitors of COX-1 and COX-2, which are key enzymes in the inflammatory pathway. nih.gov

Tubulin: Analogs containing a 3-bromophenyl group have been docked against the tubulin-combretastatin A-4 binding site, suggesting potential anticancer activity through tubulin polymerization inhibition. mdpi.comresearchgate.netnih.gov

Topoisomerase II: Novel isoxazole analogues have shown significant interactions with the enzyme topoisomerase II in docking studies, indicating another potential avenue for anticancer effects. pnrjournal.com

γ-aminobutyrate aminotransferase (GABA-AT): Isoxazole derivatives have been studied for their binding affinity to GABA-AT, an enzyme involved in neurotransmitter metabolism, suggesting potential anticonvulsant activity. researchgate.net

Once a potential target is identified, molecular docking can elucidate the specific binding mode and estimate the binding affinity. The binding affinity is often expressed as a docking score, with more negative values indicating a stronger predicted interaction.

For example, in a study of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which share the 3-bromophenyl moiety, docking against the tubulin–combretastatin A-4 binding site (PDB ID: 5LYJ) yielded binding affinities ranging from -6.502 to -8.341 kcal/mol. mdpi.comresearchgate.net The interactions were characterized by hydrogen bonds and halogen bonds. mdpi.comnih.gov Specifically, one of the lead compounds displayed a hydrogen bond interaction with the Asn258 residue. nih.gov

Similarly, docking studies of novel isoxazole analogues against topoisomerase II produced docking energies ranging from -7.8 to -9 kcal/mol, comparable to the standard drug Adriamycin (-12.76 kcal/mol). pnrjournal.com These studies revealed favorable hydrophobic interactions, van der Waals forces, and hydrogen bonding. pnrjournal.com

| Compound Class | Protein Target (PDB ID) | Docking Score Range (kcal/mol) | Reference |

|---|---|---|---|

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | Tubulin (5LYJ) | -6.502 to -8.341 | mdpi.comresearchgate.net |

| Novel Isoxazole Analogues | Topoisomerase II (1A35) | -7.8 to -9.0 | pnrjournal.com |

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Studies on related isoxazole derivatives have utilized Hirshfeld analysis to understand their crystal structures. For 5-amino-3-(4-methoxyphenyl)isoxazole, the analysis revealed that H⋯H (36.1%) and C⋯H/H⋯C (31.3%) contacts were the most significant. iucr.orgnih.gov In another study on a vicinal diaryl isoxazole, the most important contributions to the crystal packing were from H⋯H (48.7%), H⋯C/C⋯H (22.2%), Cl⋯H/H⋯Cl (8.8%), H⋯O/O⋯H (8.2%), and H⋯N/N⋯H (5.1%) interactions. nih.gov This technique highlights the nature and extent of various non-covalent interactions, such as hydrogen bonds and van der Waals forces, that stabilize the crystal lattice.

| Interaction Type | 5-amino-3-(4-methoxyphenyl)isoxazole (%) iucr.orgnih.gov | 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole (%) nih.gov |

|---|---|---|

| H···H | 36.1 | 48.7 |

| C···H/H···C | 31.3 | 22.2 |

| O···H/H···O | 17.3 | 8.2 |

| N···H/H···N | 12.1 | 5.1 |

| Cl···H/H···Cl | - | 8.8 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to optimize the structure of lead compounds.

For isoxazole derivatives, QSAR studies have been successfully applied to predict their anti-inflammatory and anticonvulsant activities. researchgate.netnih.gov A 3D-QSAR study on isoxazole derivatives as farnesoid X receptor (FXR) agonists employed comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA). mdpi.com These models demonstrated strong predictive ability, with a CoMFA model showing a leave-one-out cross-validation coefficient (q²) of 0.664 and a non-cross-validated correlation coefficient (r²) of 0.960. mdpi.com The resulting contour maps from these models can guide the design of new, more potent compounds by highlighting regions where steric, electrostatic, hydrophobic, or hydrogen-bonding properties should be modified. mdpi.com

In Silico Assessment of Molecular Descriptors Relevant to Biological Activity

In silico methods are used to calculate a wide range of molecular descriptors that can be correlated with biological activity. These descriptors can be constitutional, topological, geometric, or electronic in nature.

For isoxazole and thiazole (B1198619) derivatives with anticonvulsant activity, a QSAR study utilized physicochemical parameters obtained from PaDEL-Descriptor software. researchgate.net The resulting model showed good statistical parameters (R² = 0.975, Q² = 0.959) and could be used to predict the anticonvulsant activity of new compounds. researchgate.net The electronic descriptors derived from DFT calculations, such as HOMO-LUMO energies, chemical potential, and hardness, are also crucial for predicting reactivity and potential biological interactions. nih.gov The ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of compounds can also be predicted in silico, providing an early assessment of a drug candidate's pharmacokinetic profile. For example, ADME predictions for 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs showed that none of the compounds violated Lipinski's rule of five, suggesting good potential for oral bioavailability. nih.gov

Pharmacological and Biological Activity Investigations of 5 Amino 3 3 Bromophenyl Isoxazole Derivatives

Antimicrobial Activity Evaluation

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Research into various 5-aminoisoxazole derivatives has revealed a spectrum of antibacterial activity. For instance, a study on 5-amino-3-methylisoxazole-4-carbohydrazide and its derivatives demonstrated generally weak to mild antibacterial activity against a panel of both Gram-positive and Gram-negative bacteria. researchgate.net In contrast, another study on novel 5-amino-isoxazole-4-carbonitriles reported broad-spectrum antimicrobial activities for some of its derivatives. nih.gov The presence and nature of substituents on the isoxazole (B147169) ring and any attached phenyl rings play a crucial role in determining the antibacterial potency. For example, some isoxazole-based compounds have shown significant activity against resistant Gram-positive organisms by selectively disrupting bacterial membranes. mdpi.com However, without specific testing of 5-Amino-3-(3-bromophenyl)isoxazole, its efficacy against these bacterial classes remains speculative.

Antifungal Activity Against Pathogenic Fungi

The isoxazole ring is a core component of several clinically used antifungal drugs, highlighting its importance in this therapeutic area. nih.gov Studies on various isoxazole derivatives have demonstrated their potential as antifungal agents. For example, certain 5-amino-isoxazole-4-carbonitrile derivatives have been shown to inhibit the growth of pathogenic fungi. nih.gov The substitution pattern on the isoxazole ring is critical, as evidenced by research showing that the introduction of specific moieties can enhance antifungal properties. While this suggests that this compound could possess antifungal activity, dedicated studies are required to confirm and quantify this potential.

Anti-biofilm Properties of Isoxazole Derivatives

Bacterial biofilms present a significant challenge in treating chronic infections due to their inherent resistance to conventional antibiotics. Some isoxazole derivatives have been investigated for their ability to inhibit biofilm formation. One study on a series of isoxazole derivatives showed that some compounds were able to significantly reduce biofilm formation by pathogenic bacteria. nih.gov The mechanism of anti-biofilm activity can vary, but it often involves interference with bacterial signaling pathways or adhesion mechanisms. The potential of this compound to disrupt biofilms is an area that warrants future investigation.

Anticancer Activity Studies

The isoxazole scaffold has also been a focus of anticancer drug discovery, with numerous derivatives exhibiting cytotoxic effects against various cancer cell lines.

In Vitro Cytotoxicity Against Human Tumor Cell Lines

A number of studies have reported the in vitro cytotoxic activity of isoxazole derivatives. For instance, a series of 3,4-diaryl-5-aminoisoxazoles displayed potent cytotoxic activities against several human cancer cell lines, with IC50 values in the low micromolar range. researchgate.net Similarly, novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives have shown potent cytotoxicity against a panel of human cancer cell lines. nih.gov While a commercially available compound, 5-Amino-4-(4-bromophenyl)isoxazole, is noted for its use in the development of anti-cancer drugs, specific cytotoxicity data for this compound is not available in the reviewed literature. chemimpex.com The cytotoxic potential of this specific compound would likely be influenced by the presence and position of the bromine atom on the phenyl ring.

Mechanistic Investigations of Apoptosis Induction and Cell Cycle Modulation

The anticancer effects of many isoxazole derivatives are attributed to their ability to induce programmed cell death (apoptosis) and interfere with the cell cycle of cancer cells. For example, certain 3,4-diaryl-5-aminoisoxazoles have been shown to arrest the cell cycle in the G2/M phase and induce apoptosis. researchgate.net These effects are often mediated through the inhibition of key cellular targets, such as tubulin. researchgate.net One study on 5-aryl-1-arylideneamino-1H-imidazole-2(3H)-thiones, which share the 5-amino-aryl structural motif, demonstrated that these compounds can induce pre-G1 apoptosis and cell cycle arrest at the G2/M phase. mdpi.comsemanticscholar.org While these findings provide a potential mechanistic framework, the specific effects of this compound on apoptosis and cell cycle progression require direct experimental evaluation.

Inhibition of Specific Oncogenic Targets (e.g., FGFR1 Kinase)

The pursuit of novel anticancer agents has led researchers to investigate isoxazole derivatives as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. nih.govnih.gov Fibroblast Growth Factor Receptor 1 (FGFR1) has emerged as a key target in oncology, as its alteration is implicated in the pathogenesis of numerous cancers, including those of the breast, lung, and bladder. nih.govnih.gov

While direct studies on "this compound" as an FGFR1 inhibitor are not extensively detailed in publicly available literature, the broader class of 5-aminoisoxazole derivatives has been identified for its potential in preparing multi-kinase inhibitors for the treatment of cancer. google.com Research into chemically related scaffolds has demonstrated the viability of targeting FGFR1. For instance, a series of 5-amino-4-(1H-benzoimidazol-2-yl)-phenyl-1,2-dihydro-pyrrol-3-ones were designed and synthesized, yielding compounds that inhibit FGFR1 with IC50 values as low as 0.32 μM. nih.gov These findings underscore the potential of the amino-heterocycle motif in designing potent kinase inhibitors. The general anticancer potential of isoxazole derivatives is well-documented, with mechanisms including the induction of apoptosis and inhibition of various enzymes crucial for tumor progression. nih.govnih.gov

| Compound Class/Derivative | Target Kinase | Activity | Reference |

| 5-Aminoisoxazole derivatives | Multi-kinases | Potential for cancer treatment | google.com |

| 5-amino-4-(1H-benzoimidazol-2-yl)-1-(3-hydroxy-phenyl)-1,2-dihydro-pyrrol-3-one | FGFR1 | IC50 = 0.32 μM | nih.gov |

| Isoxazolo[4,5-e] nih.govnih.govresearchgate.nettriazepine derivatives | Protein Kinase C (PKC) | Potential inhibitors | nih.gov |

Anti-inflammatory and Analgesic Potential

Isoxazole derivatives are recognized for their significant anti-inflammatory and analgesic properties, making them promising candidates for the development of new therapeutics for pain and inflammatory conditions. nih.govmdpi.com

A primary mechanism for the anti-inflammatory action of many compounds is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are pivotal in the biosynthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are key mediators of inflammation. Several studies have highlighted the capacity of isoxazole derivatives to inhibit these inflammatory enzymes.

For example, a series of synthesized isoxazole derivatives demonstrated significant inhibitory effects on both 5-LOX and COX enzymes. This dual inhibition is considered a valuable strategy for developing potent anti-inflammatory agents. Some derivatives have shown concentration-dependent inhibition of 5-LOX, with IC50 values indicating effective enzyme blocking. The anti-inflammatory potential of isoxazoles is often linked to the substitution pattern on the heterocyclic ring.

The analgesic effects of isoxazole derivatives have been evaluated in various preclinical pain models. In one study, a series of novel isoxazole-coupled quinazolin-4(3H)-one derivatives were assessed for analgesic activity using the tail-flick technique in mice. nih.gov This model measures the response to a thermal pain stimulus. The results indicated that the compounds exhibited a range of analgesic activity. nih.gov

Another area of investigation involves the modulation of ionotropic glutamate (B1630785) receptors, such as α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critically involved in transmitting pain signals in the spinal cord. researchgate.net The potential for isoxazole carboxamide derivatives to act as modulators of these receptors highlights a non-opioid pathway for achieving analgesia, which is an area of intense research interest. researchgate.net

| Compound Series | Pain Model | Finding | Reference |

| Isoxazole coupled quinazolin-4(3H)-one derivatives | Tail-flick technique (mice) | Exhibited mild to good analgesic activity | nih.gov |

| Indolyl–isoxazolidines | Carrageenan-induced inflammation | Analgesic effect comparable to indomethacin | nih.gov |

Immunomodulatory Properties

Isoxazole derivatives have demonstrated a remarkable ability to modulate the immune system, with different compounds exhibiting either immunosuppressive or immunostimulatory effects. nih.gov This dual potential makes them valuable tools for studying immune regulation and for developing treatments for a range of conditions, from autoimmune diseases to immunodeficiencies. nih.govnih.gov

Research has shown that derivatives of 5-amino-isoxazoles can significantly influence both branches of the adaptive immune system. Studies on 5-amino-3-methyl-isoxazole derivatives have revealed their capacity to suppress both humoral (antibody-mediated) and cellular (T-cell-mediated) immune responses. For instance, some derivatives were found to inhibit the delayed-type hypersensitivity (DTH) reaction, a classic measure of cellular immunity, as well as antibody production in response to antigens. nih.gov

Conversely, other isoxazole derivatives have been shown to enhance immune responses. For example, certain 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) derivatives exhibited modulatory effects on T-cell and B-cell populations in lymphoid organs and boosted antibody production in mice, suggesting potential applications as vaccine adjuvants or treatments for infections. nih.gov The specific nature of the substitution on the isoxazole core appears to be a critical determinant of whether the resulting compound will suppress or stimulate immune function.

| Compound Class | Effect on Humoral Immunity | Effect on Cellular Immunity | Reference |

| 5-amino-3-methylisoxazole (B44965) derivatives | Suppression of antibody production | Inhibition of DTH response | nih.gov |

| 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide derivatives | Enhanced antibody production | Modulatory effects on T-cell subsets | nih.gov |

| Isoxazolo[5,4-e]-1,2,4-triazepine (RM33) | Decreased antibody forming cells | - | mdpi.com |

Cytokines are signaling proteins that play a central role in orchestrating inflammatory and immune responses. The ability of isoxazole derivatives to regulate the production of key cytokines is a significant aspect of their immunomodulatory and anti-inflammatory activity.

Studies have demonstrated that specific isoxazole derivatives can inhibit the production of pro-inflammatory cytokines. For instance, certain 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives were shown to have regulatory effects on the production of Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) in macrophage-enriched cell cultures. nih.gov Similarly, a class of indolyl–isoxazolidines was found to significantly inhibit the lipopolysaccharide (LPS)-induced production of TNF-α and IL-6 in macrophage cells. nih.gov This targeted suppression of pro-inflammatory cytokine release highlights the therapeutic potential of these compounds in managing inflammatory disorders. nih.govnih.gov

Other Reported Biological Activities

Beyond their primary therapeutic applications, derivatives of this compound have been investigated for a variety of other potential health benefits. These explorations have unveiled promising activities in several areas, including antioxidant, antiviral, anticonvulsant, antidepressant, anxiolytic, neuroleptic, and antileukemia effects.

Antioxidant Activity

The antioxidant potential of isoxazole derivatives has been a subject of significant research interest. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous disease pathologies.

A study on a series of fluorophenyl-isoxazole-carboxamide derivatives demonstrated potent scavenging activity against the DPPH free radical. nih.gov Specifically, compounds 2a and 2c exhibited high antioxidant potency with IC50 values of 0.45 ± 0.21 and 0.47 ± 0.33 µg/ml, respectively, which were notably more potent than the positive control, Trolox (IC50 value of 3.10 ± 0.92 µg/ml). nih.gov Further in vivo testing of compound 2a , N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide, confirmed its antioxidant capabilities. nih.gov Another investigation into 5-amino-isoxazole-4-carbonitriles revealed that a derivative containing a pyridine-4-yl substituent (4i ) showed notable in vitro antioxidant activity against DPPH, with an IC50 of 67.51 μg ml−1. researchgate.net

In a separate study, the novel compound 4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one was synthesized and evaluated for its antioxidant properties. japsonline.com At a concentration of 100 µM, this compound exhibited a DPPH scavenging ability of 84.64%, which was superior to the standard butylated hydroxytoluene (BHT) (55.17%) and comparable to ascorbic acid (87.15%). japsonline.com It also demonstrated better nitric oxide free radical scavenging activity (57.71%) compared to BHT (38.19%). japsonline.com

| Compound | Assay | Result (IC50 or % Scavenging) | Reference Compound | Result of Reference |

| 2a : N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide | DPPH | 0.45 ± 0.21 µg/ml | Trolox | 3.10 ± 0.92 µg/ml |

| 2c | DPPH | 0.47 ± 0.33 µg/ml | Trolox | 3.10 ± 0.92 µg/ml |

| 4i : 5-amino-isoxazole-4-carbonitrile with pyridine-4-yl substituent | DPPH | 67.51 μg ml−1 | - | - |

| 4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one | DPPH | 84.64% scavenging at 100 µM | Ascorbic Acid | 87.15% |

| 4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one | Nitric Oxide | 57.71% scavenging at 100 µM | BHT | 38.19% |

Antiviral Properties

The quest for novel antiviral agents has led researchers to explore the potential of isoxazole derivatives. These compounds have shown promise against a variety of viral pathogens.

For instance, novel aminothiazole derivatives were synthesized and screened for their antiviral activity. mdpi.com Among them, a compound with a 4-trifluoromethylphenyl substituent in the thiazole (B1198619) ring demonstrated significant activity against the PR8 influenza A strain, comparable to the established antiviral drugs oseltamivir (B103847) and amantadine. mdpi.com Another study highlighted that pyrazole-hydrazone derivatives containing an isoxazole moiety have been designed and synthesized, showing potential antiviral activity. mdpi.com The broad-spectrum antiviral potential of heterocyclic compounds, including isoxazoles, has been recognized as a promising area for the development of new therapeutic agents. mdpi.com

| Compound/Derivative Class | Virus Strain/Target | Observed Activity |

| Aminothiazole with 4-trifluoromethylphenyl substituent | Influenza A (PR8) | Activity comparable to oseltamivir and amantadine. mdpi.com |

| Pyrazole-hydrazone derivatives with isoxazole moiety | - | Designed and synthesized for potential antiviral use. mdpi.com |

Anticonvulsant Activity

Epilepsy, a common neurological disorder, has been a target for the development of new therapeutic agents, with some isatin-based derivatives showing promise. While not directly derivatives of this compound, the principles of anticonvulsant drug design often involve similar pharmacophoric features. Research on isatin-based derivatives has shown that these compounds can exhibit significant anti-seizure activity in both maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) models in mice. nih.gov This suggests that the structural motifs present in these compounds could be relevant for designing novel anticonvulsant agents, and similar isoxazole-containing structures might warrant investigation.

| Compound Class | Animal Model | Test | Outcome |

| Isatin-based derivatives | Mice | MES and PTZ | Favorable protection against seizures with high safety levels. nih.gov |

Antidepressant and Anxiolytic Activity

The central nervous system effects of isoxazole-related compounds have been explored, revealing potential antidepressant and anxiolytic properties. The glutamatergic system, particularly the AMPA receptor, is increasingly recognized for its role in the pathophysiology of depression. nih.gov While not a direct derivative, the activity of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor modulators highlights the potential of isoxazole-containing structures in this therapeutic area.

Research on 1,3,4-oxadiazole (B1194373) derivatives has shown that some of these compounds exhibit significant in vivo antidepressant-like activity in both tail suspension and forced swimming test models. bdpsjournal.org Specifically, compounds that showed potent inhibitory activity against GSK-3β also demonstrated good antidepressant effects. bdpsjournal.org

Furthermore, studies on histamine (B1213489) H₃ receptor antagonists have demonstrated anxiolytic and antidepressant-like activities. nih.gov This suggests that compounds interacting with various CNS targets, a characteristic often found in heterocyclic compounds like isoxazoles, could have therapeutic potential for anxiety and depression-related disorders. nih.gov

| Compound/Derivative Class | Animal Model/Test | Key Finding |

| 1,3,4-Oxadiazole derivatives (e.g., 3 and 8 ) | Tail Suspension and Forced Swimming Tests | Moderate to good antidepressant activity, correlated with GSK-3β inhibition. bdpsjournal.org |

| Histamine H₃ Receptor Antagonists | Preclinical models | Demonstrated anxiolytic and antidepressant effects, highlighting the histaminergic system as a potential target. nih.gov |

| α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor modulators | - | Altered expression of AMPA receptors is linked to depression, suggesting a therapeutic target. nih.gov |

Neuroleptic and Antileukemia Activity

The diverse pharmacological profile of isoxazole derivatives extends to potential neuroleptic and antileukemia activities. While specific studies on this compound in these areas are limited, the broader class of isoxazole-containing compounds has shown promise. The structural versatility of the isoxazole scaffold allows for the design of molecules that can interact with a wide range of biological targets, including those relevant to psychiatric disorders and cancer. Further research is needed to specifically explore the potential of this compound derivatives for these therapeutic applications.

Mechanistic Elucidation of Biological Action of Isoxazole Derivatives

Target Identification and Validation Approaches

The identification of specific biological targets is a critical first step in elucidating the mechanism of action of any therapeutic candidate. For isoxazole (B147169) derivatives, a common approach involves computational and experimental screening methods. While specific target identification studies for 5-Amino-3-(3-bromophenyl)isoxazole are not extensively detailed in publicly available literature, the strategies employed for analogous compounds offer a roadmap.

A related compound, 5-Amino-4-(4-bromophenyl)isoxazole, has been identified as a valuable intermediate in the synthesis of pharmaceuticals targeting neurological disorders. This suggests that its biological targets may reside within the central nervous system. Researchers often utilize this compound in biochemical research to explore mechanisms of action in enzyme inhibition studies, which can help in understanding metabolic pathways. For other isoxazole derivatives, target identification has been more direct. For instance, a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were investigated for their anticancer activity, with molecular docking studies suggesting tubulin as a primary molecular target. This approach of using computational docking to predict binding to known therapeutic targets is a widely used strategy in the initial phases of target identification.

Enzyme Inhibition Profiling (e.g., EPAC antagonists, MAO inhibitors)

Enzyme inhibition is a common mechanism through which isoxazole derivatives exert their biological effects. The structural features of the isoxazole ring and its substituents allow for interactions with the active sites of various enzymes.

Monoamine Oxidase (MAO) Inhibition:

A significant body of research points to isoxazole derivatives as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are key enzymes in the metabolism of neurotransmitters and are important targets for the treatment of neurological disorders like Parkinson's disease. A study on a series of phenylisoxazole carbohydrazides revealed that while none of the compounds inhibited MAO-A, most of them significantly inhibited MAO-B in the micromolar to nanomolar range. For example, the compound N'-(4-methylbenzylidene)-5-phenylisoxazole-3-carbohydrazide demonstrated potent, reversible, and competitive inhibition of MAO-B. Similarly, novel 3-(2-aminoethoxy)-1,2-benzisoxazole derivatives have been identified as dual inhibitors of both MAO-A and MAO-B, with their effects being generally reversible.

While specific MAO inhibition data for this compound is not available, the existing research on structurally similar compounds suggests that this is a plausible mechanism of action that warrants further investigation.

EPAC Antagonism:

Exchange proteins directly activated by cAMP (EPAC) are another class of enzymes that have been identified as targets for isoxazole-related compounds. Although specific studies on this compound as an EPAC antagonist are lacking, research has identified non-cyclic nucleotide EPAC antagonists. This indicates the potential for isoxazole-containing scaffolds to be developed as specific modulators of EPAC signaling.

Receptor Binding Studies

The ability of a compound to bind to specific receptors is a key determinant of its pharmacological profile. For isoxazole derivatives, receptor binding studies have been crucial in understanding their mechanism of action, particularly in the context of neurological and inflammatory conditions.

For example, isoxazole-4-carboxamide derivatives have been studied for their ability to regulate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. These studies have shown that certain derivatives can modulate AMPA receptor activity without fully blocking it, which is a desirable characteristic for therapeutic intervention in conditions associated with pathological overactivation of these receptors. While direct receptor binding data for this compound is not currently available, the known interactions of other isoxazoles with neurotransmitter receptors highlight a probable area for its biological activity.

Cellular Pathway Analysis and Gene Expression Modulation

The biological effects of a compound are ultimately manifested through its impact on cellular pathways and gene expression. While specific studies on the cellular pathway analysis and gene expression modulation by this compound are not detailed in the current literature, research on related compounds provides valuable insights into the potential pathways affected by this class of molecules.

For instance, the anticancer activity of some isoxazole derivatives has been linked to the modulation of key cellular processes. A study on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs demonstrated significant anticancer activity against various cancer cell lines, with the most sensitive being the CNS cancer cell line SNB-75. The proposed mechanism involves the inhibition of tubulin polymerization, which would lead to cell cycle arrest and apoptosis. This highlights the potential for isoxazole derivatives to interfere with fundamental cellular processes in cancer cells.

Furthermore, the anti-inflammatory properties of some isoxazoles suggest an impact on inflammatory signaling pathways. The ability of certain isoxazole derivatives to act as AMPA receptor modulators can prevent excitotoxicity and central sensitization, which are processes linked to inflammatory pain.

Structure Activity Relationship Sar Studies of 5 Amino 3 3 Bromophenyl Isoxazole Analogues

Influence of Substituent Variations on the Phenyl Ring on Biological Potency

The position of halogen substituents on the phenyl ring is a key determinant of biological activity. While direct comparative studies between 3-bromo and 4-bromo-substituted 5-aminoisoxazoles are not extensively detailed in the provided literature, general principles of SAR in related compounds highlight the importance of substituent placement. For instance, the synthesis of (3-(4-Bromophenyl)-isoxazol-5-yl) methanol (B129727) indicates a scientific interest in the 4-bromo positional isomer for developing new derivatives. researchgate.net

In broader studies of isoxazole (B147169) analogues, the position of electron-withdrawing groups on the phenyl ring has been shown to be crucial. For example, the presence of a fluorine or trifluoromethyl group at the fourth position (para-position) of the phenyl ring in some isoxazole series was found to promote cytotoxicity against cancer cell lines. nih.gov This suggests that the 4-position is a sensitive site for modification and that a 4-bromo substituent would likely confer different biological properties compared to a 3-bromo (meta-position) substituent due to altered electronic distribution and steric profile, which in turn affects binding to target proteins.

The electronic and steric properties of substituents on the 3-phenyl ring play a pivotal role in modulating the biological potency of isoxazole analogues.

Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent can drastically influence a molecule's activity.

Electron-Withdrawing Groups (EWGs): In many isoxazole series, the presence of EWGs on the phenyl ring enhances biological activity. Studies have shown that groups like fluorine (-F) and trifluoromethyl (-CF3) lead to potent sPLA2 inhibitory activity and antiproliferative effects. nih.gov Similarly, in a series of amides of 5-amino-3-methylisoxazole-4-carboxylic acid, compounds with substituents of a more electron-accepting nature exhibited stronger immunosuppressive action. nih.gov

Electron-Donating Groups (EDGs): Conversely, electron-donating groups like methoxy (B1213986) (-OCH3) have also been associated with increased activity in certain contexts. In a study of isoxazole chalcone (B49325) derivatives, methoxy substituents on the benzene (B151609) ring enhanced anticancer activity. mdpi.com

Steric Effects: The size and spatial arrangement of substituents also impact potency. In studies of 3,5-disubstituted isoxazoles, substitutions with methyl, methoxy, or chloride on the phenyl ring were found to enhance activity against U87 cancer cells. mdpi.com However, bulky substituents can also lead to steric hindrance, potentially decreasing activity by preventing the molecule from fitting into the binding site of its target.

A 3D-QSAR study on a series of isoxazole derivatives highlighted that the presence of a hydrophobicity at one position and an electronegative group at another position of the phenyl ring were crucial for their agonistic activity, underscoring the combined importance of both steric and electronic factors. nih.gov

Table 1: Effect of Phenyl Ring Substituents on Biological Activity of Isoxazole Analogues

| Substituent Type | Example Groups | Observed Effect on Potency | Compound Series Context | Citation |

|---|---|---|---|---|

| Electron-Withdrawing | -F, -CF3, -Cl | Increased antiproliferative and immunosuppressive activity | General isoxazoles, 5-amino-3-methylisoxazole (B44965) amides | nih.govnih.gov |

| Electron-Donating | -OCH3, -CH3 | Enhanced anticancer activity | Isoxazole chalcones, 3,5-disubstituted isoxazoles | mdpi.com |

| Halogens (Positional) | 4-Fluoro, 4-Trifluoromethyl | Promotes cytotoxicity | General isoxazoles | nih.gov |

Role of the 5-Amino Group on the Isoxazole Ring

The 5-amino group is a key functional group that significantly influences the biological profile of these isoxazole derivatives. Its presence provides a site for hydrogen bonding, which can be critical for anchoring the molecule to its biological target.

Studies on related 5-amino-3-methyl-isoxazole derivatives have demonstrated the importance of this group. For instance, in the synthesis of new derivatives via a Passerini three-component reaction, the 5-amino-3-methyl-isoxazole-4-carboxylic acid was used as a key building block due to its inherent biological activity. mdpi.com The amino group's reactivity is also noteworthy; in reactions with maleimides, the amino group of a hydrazide moiety attached at the 4-position reacts selectively, while the 5-amino group on the isoxazole ring remains unreactive, highlighting its distinct chemical nature. mdpi.com

In some series, the presence of a group capable of hydrogen bonding, such as the -NH group, was found to be a determinant for immunostimulatory activity. nih.gov This suggests that the 5-amino group in 5-Amino-3-(3-bromophenyl)isoxazole is likely crucial for its biological interactions, potentially acting as a hydrogen bond donor to engage with target proteins. Modifications or replacement of this group would be expected to have a profound impact on the compound's activity.

Modulations of the Isoxazole Core Structure and Their Impact on Activity

The isoxazole ring itself is a versatile scaffold that is central to the molecule's activity. Its unique electron-rich structure and the weak nitrogen-oxygen bond make it a valuable intermediate for creating diverse chemical structures. mdpi.com Modifying this core can lead to significant changes in biological function.

One common modification is the fusion of the isoxazole ring with other heterocyclic systems. For example, a series of novel 7-amino-oxazolo[5,4-d]pyrimidines were synthesized using a 5-amino-3-methyl-isoxazol-4-yl substituent. mdpi.com In this case, the isoxazole moiety was found to be particularly responsible for the immunological activity of the resulting fused compounds. mdpi.com

Another strategy involves creating dimeric structures. Bis(isoxazole) derivatives have been synthesized and shown to act as potent modulators of AMPA receptors. mdpi.comresearchgate.net These studies demonstrate that linking two isoxazole cores can lead to compounds with high potency, with the nature of the linker between the two rings playing a critical role in the observed activity. researchgate.net

Development of Predictive Models from SAR Data

The data generated from SAR studies can be used to develop computational models that predict the biological activity of novel compounds. Quantitative Structure-Activity Relationship (QSAR) is a key methodology in this area.

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of isoxazole derivatives. nih.gov For a series of FXR agonists, these models demonstrated strong predictive ability and generated contour maps that provided insights into the structural requirements for activity. nih.gov The maps revealed that hydrophobicity and electronegativity at specific positions on the phenyl ring were critical for agonistic function. nih.gov

In another study, QSAR models were developed for a series of 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles to predict their anti-inflammatory activity. nih.gov The resulting models showed a strong correlation between the predicted and observed activity, indicating their utility in designing new compounds. nih.gov Machine learning approaches are also being employed to predict the biological activity of druglike molecules, including aromatase inhibitors, which can accelerate the discovery of new therapeutic agents. nih.gov These predictive models, built on comprehensive SAR data, are invaluable tools for rational drug design, helping to prioritize the synthesis of compounds with the highest probability of success.

Medicinal Chemistry and Drug Discovery Perspectives of 5 Amino 3 3 Bromophenyl Isoxazole

Isoxazole (B147169) as a Privileged Scaffold for Rational Drug Design

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for the discovery of new bioactive agents. nih.govnih.gov The isoxazole ring system perfectly embodies this concept, being a prominent feature in numerous commercially available drugs and a frequent focus of drug discovery research. nih.govrsc.org Its prevalence stems from a combination of favorable physicochemical properties and synthetic accessibility.

The isoxazole ring is an electron-rich aromatic structure. rsc.org The presence of both a nitrogen and an oxygen atom imparts a unique electronic distribution and the capacity for diverse intermolecular interactions, including hydrogen bonding and dipole-dipole interactions. Furthermore, the weak nitrogen-oxygen bond can be susceptible to ring cleavage, which can be a strategic consideration in prodrug design or in understanding metabolic pathways. rsc.org

The versatility of the isoxazole scaffold allows for the introduction of various substituents at different positions, enabling fine-tuning of a compound's steric, electronic, and pharmacokinetic properties. This adaptability has led to the development of isoxazole derivatives with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. rsc.orgresearchgate.net The ability to readily modify the isoxazole core facilitates the exploration of structure-activity relationships (SAR), a critical aspect of medicinal chemistry.

The significance of the isoxazole scaffold is underscored by its presence in a multitude of approved drugs and clinical candidates. These compounds target a diverse range of enzymes and receptors, highlighting the broad applicability of this heterocyclic system in addressing various diseases. nih.gov

Strategies for Lead Optimization and Hit-to-Lead Development

The journey from a preliminary "hit" compound, often identified through high-throughput screening, to a viable "lead" candidate involves a meticulous process of lead optimization. This stage focuses on enhancing the potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of the initial molecule. nih.gov For a compound like 5-Amino-3-(3-bromophenyl)isoxazole, several strategies can be employed for its optimization.

Structure-Activity Relationship (SAR) Studies: A cornerstone of lead optimization is the systematic modification of the lead compound's structure to understand how different functional groups influence its biological activity. For this compound, this would involve:

Modification of the Phenyl Ring: The bromine atom on the phenyl ring is a key feature. Its position and nature can be altered. Replacing it with other halogens (e.g., chlorine, fluorine) or with electron-donating or electron-withdrawing groups can significantly impact binding affinity and metabolic stability. chemimpex.com

Functionalization of the Amino Group: The 5-amino group provides a handle for introducing a wide variety of substituents. Acylation, alkylation, or incorporation into larger heterocyclic systems can be explored to probe for additional binding interactions with the target protein.

A hypothetical SAR study for this compound derivatives could yield data like the following:

| Compound | R1 (at phenyl ring) | R2 (at amino group) | Biological Activity (IC50, µM) |

| Lead | 3-Br | H | 10 |

| Analog 1 | 4-Br | H | 15 |

| Analog 2 | 3-Cl | H | 8 |

| Analog 3 | 3-Br | -COCH3 | 5 |

| Analog 4 | 3-Br | -SO2CH3 | 12 |

Fragment-Based Drug Discovery (FBDD) and Structure-Based Drug Design (SBDD): These modern approaches can significantly accelerate the hit-to-lead process. If the crystal structure of the target protein is known, SBDD can be used to design modifications that enhance the binding of this compound to the active site. Computational docking studies can predict the binding modes of different analogs and guide synthetic efforts. researchgate.net

Fragment screening can identify small, low-affinity fragments that bind to the target. An amino-isoxazole fragment, for instance, could be identified as a starting point. nih.gov This fragment can then be grown or linked with other fragments to generate a more potent lead compound, a strategy that has been successfully employed in the development of BET bromodomain inhibitors. researchgate.netnih.gov

Improving ADMET Properties: A significant challenge in drug discovery is ensuring that a potent compound also possesses favorable pharmacokinetic properties. For isoxazole derivatives, strategies to improve ADMET profiles include:

Blocking Metabolic Hotspots: If a particular position on the molecule is found to be susceptible to rapid metabolic degradation, it can be blocked with a group that is more resistant to metabolism, such as a fluorine atom.

Introducing Polar Groups: The introduction of polar groups can improve aqueous solubility and reduce the likelihood of off-target toxicity.

Future Directions in the Therapeutic Application of this compound Derivatives

The inherent versatility of the 5-aminoisoxazole scaffold, coupled with the specific substitution pattern of this compound, opens up numerous avenues for future therapeutic applications. Research is likely to focus on several key areas:

Targeting Novel Anticancer Pathways: While isoxazoles have shown promise as anticancer agents, future research will likely delve into more specific and novel molecular targets. researchgate.netnih.gov Derivatives of this compound could be designed to inhibit protein-protein interactions, which are often dysregulated in cancer, or to target specific kinases or epigenetic modulators. The 3-bromophenyl moiety, for instance, could be a key pharmacophoric element for interacting with specific hydrophobic pockets in target proteins.

Development of Multi-Targeted Therapies: The concept of designing single molecules that can modulate multiple targets is gaining traction as a strategy to combat complex diseases like cancer and neurodegenerative disorders. rsc.org The this compound scaffold could serve as a template for developing multi-targeted ligands, where different parts of the molecule are optimized to interact with distinct biological targets.

Exploration of New Therapeutic Areas: Beyond cancer, the unique chemical properties of this scaffold could be leveraged for other diseases. For example, isoxazole derivatives have shown potential as neuroprotective agents, and by modifying the substituents, it may be possible to develop compounds that can cross the blood-brain barrier and target central nervous system disorders. rsc.org There is also potential for the development of novel anti-infective agents, given the known antimicrobial activity of some isoxazole compounds. nih.gov

The following table outlines potential future research directions and the rationale behind them:

| Therapeutic Area | Potential Molecular Target | Rationale for this compound Scaffold |

| Oncology | Protein Kinases, Epigenetic Targets (e.g., BET bromodomains) | The isoxazole core can act as a hinge-binding motif for kinases. The substituted phenyl ring can be tailored for specific hydrophobic interactions. |

| Neurodegenerative Diseases | GSK-3β, Monoamine Oxidase (MAO) | The scaffold's ability to be functionalized allows for the incorporation of features known to interact with neurological targets. |

| Infectious Diseases | Bacterial or Viral Enzymes | The isoxazole ring is a known pharmacophore in some anti-infective agents. The amino and bromo substituents offer sites for diversification to improve potency and spectrum of activity. |

Advanced Applications in Chemical Biology and Material Science

Utilization of 5-Amino-3-(3-bromophenyl)isoxazole as a Building Block in Complex Molecular Architectures

The isoxazole (B147169) ring is a prominent five-membered heterocycle that has garnered significant attention in medicinal and materials chemistry due to its diverse activities and synthetic versatility. rsc.org Compounds like this compound serve as crucial intermediates, allowing chemists to construct intricate molecular structures. chemimpex.com The presence of the amino group provides a key reactive site for derivatization, while the bromophenyl group can be modified through various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce further complexity. rsc.org This dual functionality enables its use in building a wide range of novel compounds. chemimpex.comrsc.org

The incorporation of unnatural amino acids into peptides is a powerful strategy for creating peptidomimetics with enhanced metabolic stability and therapeutic potential. nih.govnih.gov Isoxazole-based amino acids are of particular interest in this field. nih.gov this compound can be considered a non-proteinogenic amino acid analogue, where the isoxazole ring acts as a bioisostere for peptide bonds or amino acid side chains, and the amino group allows for its integration into a peptide sequence via amide bond formation.

Research has demonstrated the successful synthesis of hybrid peptides consisting of both α and β-amino acids, highlighting the promise of such mixed structures as therapeutic agents. nih.gov Specifically, 5-amino-3-methyl-isoxazole-4-carboxylic acid has been successfully used in solid-phase peptide synthesis to create novel α/β-mixed peptide hybrids. mdpi.com This demonstrates the feasibility of incorporating 5-aminoisoxazole derivatives into peptide chains. The resulting isoxazole-peptide hybrids can mimic or disrupt protein-protein interactions. For example, isoxazole-containing amino acids have been shown to act as effective mimics of acetyl-lysine (KAc), a key post-translational modification, and can displace acetyl-lysine-containing peptides from their binding partners, such as bromodomains. nih.gov The synthesis of isoxazole-tethered quinone-amino acid hybrids further illustrates the utility of this scaffold in creating complex bioactive conjugates. nih.govresearchgate.netresearchgate.net

The reactive amino group of this compound is a critical functional handle for the synthesis of molecular conjugates and probes. This amine can be readily acylated, alkylated, or used in condensation reactions to attach other molecular entities, such as reporter tags (e.g., fluorophores), affinity labels, or drug molecules.

For instance, the synthesis of isoxazole-tethered hybrids with quinones demonstrates how the isoxazole scaffold can link different functional units. researchgate.net This approach can be extended to develop probes for studying biological systems. By conjugating a fluorescent dye to the amino group, researchers could create a probe to visualize the localization of a target protein that interacts with the 3-(3-bromophenyl)isoxazole moiety. Furthermore, the bromo-substituent on the phenyl ring offers an additional site for modification via transition-metal-catalyzed cross-coupling reactions, allowing for the attachment of a second functional group in a highly controlled, regioselective manner. rsc.org This dual functionalization capacity makes it a versatile platform for creating bifunctional molecules and sophisticated biological tools.

Potential for Developing Advanced Functional Materials

The application of isoxazole derivatives extends into material science, particularly in the realm of organic electronics. chemimpex.com The aromatic nature of the phenyl ring and the electron-rich isoxazole heterocycle in this compound suggest its potential as a building block for advanced functional materials. These structural components can facilitate π-π stacking and contribute to the electronic properties required for applications in organic semiconductors, light-emitting diodes (OLEDs), or sensors.

The amino and bromo groups serve as synthetic handles to incorporate this isoxazole unit into larger polymeric or macromolecular structures. Polymerization or co-polymerization of monomers derived from this compound could lead to new materials with tailored electronic and photophysical properties. The ability of related isoxazole compounds to act as ligands in coordination chemistry further broadens their utility, suggesting that metal complexes incorporating this scaffold could be developed for applications in catalysis or as phosphorescent materials. chemimpex.com

Catalytic Applications in Organic Synthesis

While direct catalytic applications of this compound itself are not extensively documented, its structural features suggest potential roles in catalysis. The nitrogen and oxygen atoms within the isoxazole ring, as well as the exocyclic amino group, can act as coordination sites for metal ions. Therefore, the molecule could serve as a ligand for transition metal catalysts. chemimpex.com

Chiral versions of isoxazole-containing ligands are employed in asymmetric catalysis. For example, chiral phosphoric acids have been used to catalyze enantioselective aza-Friedel–Crafts reactions of 5-aminoisoxazoles. rsc.org Furthermore, isoxazole derivatives can be synthesized using catalytic methods, such as ionic liquid-catalyzed multicomponent reactions, which is a key area in green chemistry. scielo.br The development of new synthetic routes to isoxazoles, including domino reactions catalyzed by agents like tin(II) chloride, showcases the importance of catalysis in accessing this heterocyclic core. rsc.org Given the ability of the isoxazole scaffold to participate in and be synthesized by catalytic processes, derivatives of this compound could be designed to function as novel ligands or organocatalysts for a variety of organic transformations.

常见问题

Q. What are the optimal synthetic routes for 5-Amino-3-(3-bromophenyl)isoxazole, and how do reaction conditions influence product yield?

The synthesis of this compound can be achieved via nitroacetate-based cyclization reactions. For aromatic derivatives, Schiff bases derived from 3-bromobenzaldehyde and nitro compounds (e.g., ethyl nitroacetate) are preferred intermediates. Reaction conditions such as solvent polarity, temperature, and catalyst choice (e.g., amines) significantly impact product distribution. For instance, using aromatic aldehydes under basic conditions favors isoxazole ring formation, while acidic conditions may lead to side products like dinitroglutarates or dicarboxylic esters .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation, as demonstrated for related isoxazole derivatives (mean σ(C–C) = 0.002 Å, R factor = 0.043) . Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular weight validation and nuclear magnetic resonance (NMR) spectroscopy for functional group analysis. High-performance liquid chromatography (HPLC) with UV detection (≥95% purity) is recommended for assessing synthetic yield .

Q. How does the 3-bromophenyl substituent influence the compound’s stability under ambient storage conditions?

The electron-withdrawing bromine atom on the phenyl ring enhances stability by reducing electron density in the isoxazole ring, minimizing oxidative degradation. Storage in inert atmospheres (e.g., argon) at low temperatures (−20°C) is advised to prevent halogen bond dissociation. Stability studies should include periodic HPLC analysis to monitor degradation products like dehalogenated analogs .

Advanced Research Questions

Q. What intermolecular interactions govern the crystal packing of this compound, and how do they affect its supramolecular assembly?

SC-XRD studies of analogous compounds reveal N–H···N hydrogen bonds between the amino group and the isoxazole nitrogen, forming R44(18) and R44(28) ring motifs. These interactions create 2D supramolecular layers, with dihedral angles between the phenyl and isoxazole rings ranging from 10.6° to 35.8°, depending on steric and electronic effects. Bromine atoms contribute to halogen bonding, which can be probed via Hirshfeld surface analysis .

Q. What mechanistic pathways explain contradictions in reported yields for isoxazole derivatives under similar reaction conditions?

Discrepancies arise from competing reaction pathways, such as the formation of N-oxide byproducts or dimerization under high concentrations. For example, nitroacetate cyclization may favor dinitroglutarates in polar aprotic solvents (e.g., DMF) due to enhanced nucleophilicity. Kinetic vs. thermodynamic control can be assessed using time-resolved NMR or computational modeling (e.g., DFT calculations) to identify transition states .

Q. How can computational chemistry predict the photodissociation behavior of this compound in astrochemical or high-energy environments?

Photodissociation studies of isoxazole analogs indicate low-energy conical intersections leading to fragmentation into cyanoacetylene and CO. For the brominated derivative, time-dependent DFT (TD-DFT) simulations can model UV-Vis absorption spectra and predict bond cleavage sites (e.g., C–Br vs. C–N). Experimental validation via laser flash photolysis coupled with mass spectrometry is critical to confirm computational predictions .

Q. What biological targets are plausible for this compound based on structural analogs in neuropharmacology?

Isoxazole derivatives are known to interact with ionotropic glutamate receptors (e.g., AMPA receptors). The bromophenyl group may enhance binding affinity to hydrophobic pockets in receptor subunits. In vitro electrophysiology assays (e.g., patch-clamp) and competitive binding studies with radiolabeled ligands (e.g., [³H]AMPA) are recommended to evaluate selectivity and potency .

Methodological Notes

- Synthesis Optimization : Use Design of Experiments (DoE) to vary temperature, solvent, and catalyst ratios systematically .

- Data Contradiction Resolution : Employ tandem MS/MS to identify byproducts and isotopic labeling to trace reaction pathways .

- Advanced Characterization : Pair SC-XRD with Raman spectroscopy to correlate crystal structure with vibrational modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。